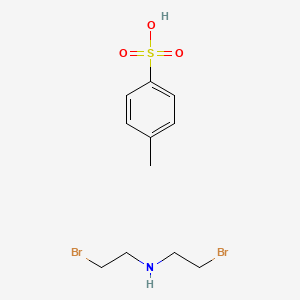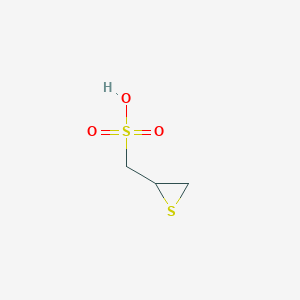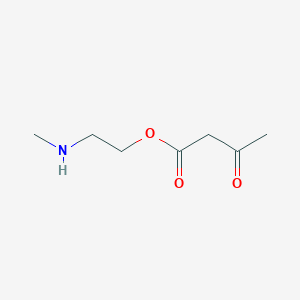![molecular formula C19H20O2 B14314566 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112309-97-4](/img/structure/B14314566.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-vinylphenoxy)propane is an organic compound characterized by the presence of two vinylphenoxy groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-vinylphenoxy)propane typically involves the reaction of 4-vinylphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-vinylphenoxy)propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-vinylphenoxy)propane can undergo various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Substitution Reactions: The phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Bis(4-vinylphenoxy)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of new materials with specific functionalities, such as enhanced durability or conductivity.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and other specialty materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-vinylphenoxy)propane primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. The phenoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-carboxyphenoxy)propane: Used in the synthesis of polyamides and other polymers.
1,3-Bis(4-pyridyl)propane: Employed in the synthesis of metal-organic frameworks.
Uniqueness
1,3-Bis(4-vinylphenoxy)propane is unique due to its dual functionality, combining the reactivity of vinyl groups with the stability and versatility of phenoxy groups. This makes it particularly valuable in the synthesis of advanced polymers and materials with tailored properties.
Propiedades
Número CAS |
112309-97-4 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-ethenyl-4-[3-(4-ethenylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C19H20O2/c1-3-16-6-10-18(11-7-16)20-14-5-15-21-19-12-8-17(4-2)9-13-19/h3-4,6-13H,1-2,5,14-15H2 |
Clave InChI |
AKYUVHNMXAPIOI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)




![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)


![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)




![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
